molecular formula C17H18N2O3 B4943140 N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Cat. No.: B4943140
M. Wt: 298.34 g/mol
InChI Key: IYTGJTQYKVBAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide typically involves the reaction of 3-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

3-methoxyaniline+2-methylbenzoyl chloridetriethylamineN-2-[(3-methoxyphenyl)amino]-2-oxoethyl-2-methylbenzamide\text{3-methoxyaniline} + \text{2-methylbenzoyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 3-methoxyaniline+2-methylbenzoyl chloridetriethylamine​N-2-[(3-methoxyphenyl)amino]-2-oxoethyl-2-methylbenzamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide.

    Reduction: Formation of N-{2-[(3-methoxyphenyl)amino]-2-hydroxyethyl}-2-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide
  • N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-methylbenzamide
  • N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Uniqueness

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide is unique due to the specific positioning of the methoxy group and the methyl group on the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-methoxyanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-3-4-9-15(12)17(21)18-11-16(20)19-13-7-5-8-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTGJTQYKVBAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.